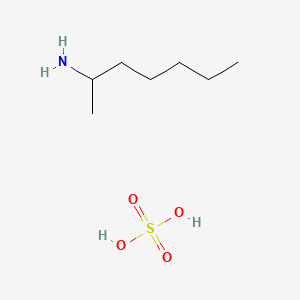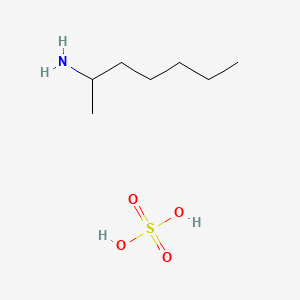
(1-Methylhexyl)ammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various industrial and scientific applications. This compound is known for its unique properties, which make it suitable for a range of uses in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:
(1)−(1−Methylhexyl)amine+H2SO4→(1)−(1−Methylhexyl)ammoniumsulphate
The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of (1)-(1-Methylhexyl)ammonium sulphate may involve continuous processes where (1)-(1-Methylhexyl)amine is reacted with sulfuric acid in large reactors. The reaction mixture is then processed to remove impurities and obtain the pure ammonium salt. This may involve steps such as filtration, evaporation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ammonium salt into its amine form.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may regenerate the amine form of the compound.
Scientific Research Applications
(1)-(1-Methylhexyl)ammonium sulphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell culture and protein purification.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability. The compound’s effects are mediated through pathways involving ionic interactions and changes in cellular environments.
Comparison with Similar Compounds
Similar Compounds
Ammonium sulphate: A widely used inorganic salt with applications in agriculture and industry.
(1)-(1-Methylhexyl)amine: The amine precursor to (1)-(1-Methylhexyl)ammonium sulphate.
Other organic ammonium salts: Compounds with similar structures and properties, used in various chemical and industrial applications.
Uniqueness
(1)-(1-Methylhexyl)ammonium sulphate is unique due to its specific molecular structure, which imparts distinct properties compared to other ammonium salts. Its organic nature and the presence of the (1)-(1-Methylhexyl) group make it suitable for specialized applications that require specific chemical and physical characteristics.
Properties
CAS No. |
33423-91-5 |
|---|---|
Molecular Formula |
C7H19NO4S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N.OS(=O)(=O)O |
Related CAS |
6411-75-2 123-82-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
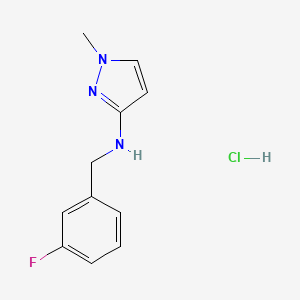

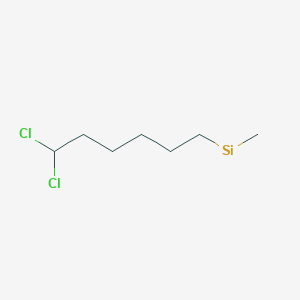
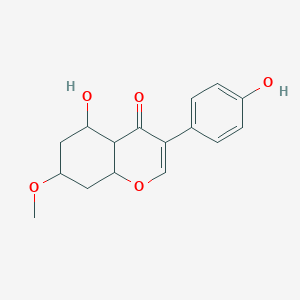

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
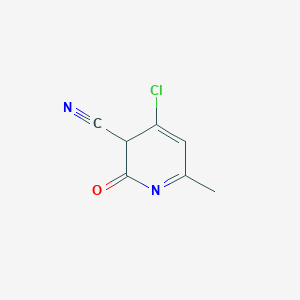

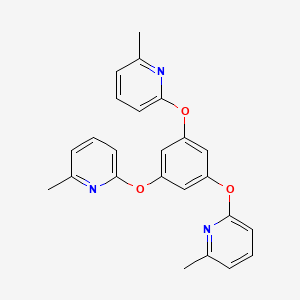
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

